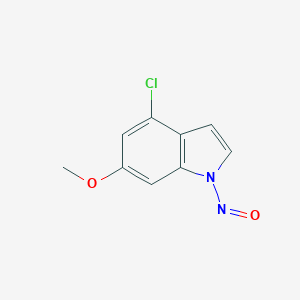

1H-Indole, 4-chloro-6-methoxy-1-nitroso-

Description

Overview of 1-Nitrosoindole Derivatives within Heterocyclic Chemistry

Indole (B1671886) and its derivatives are fundamental heterocyclic structures found in a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of a nitroso group at the 1-position of the indole ring, creating a 1-nitrosoindole, significantly alters the electronic properties and reactivity of the indole nucleus. These compounds are of interest to chemists for their potential as synthetic intermediates and for their unique chemical properties.

Historical Context of N-Nitrosation in Indole Chemistry

The study of the N-nitrosation of indoles has historical roots in early microbiological and chemical observations. One of the earliest relevant observations dates back to 1887 with the "cholera red" reaction, used to identify Vibrio cholerae. This reaction is based on the production of indole and nitrite (B80452) by the bacteria, which, upon acidification, form nitrosoindole derivatives. nih.gov This early work laid the groundwork for understanding the conditions under which indoles can be nitrosated.

Significance of Halogenated and Methoxylated Indoles in Chemical Synthesis and Mechanistic Studies

The presence of halogen and methoxy (B1213986) substituents on the indole ring, as seen in the precursor to our title compound, 4-chloro-6-methoxyindole (B43524) , plays a crucial role in directing the reactivity of the molecule. Methoxy groups, being electron-donating, can enhance the reactivity of the indole ring. researchgate.net Halogen atoms, while electron-withdrawing, can also serve as useful handles for further chemical transformations and can influence the biological activity of the molecule. The specific positioning of these substituents provides a unique electronic environment that affects the course of chemical reactions, including nitrosation.

The nitrosation of 4-chloro-6-methoxyindole has been a subject of significant interest due to the formation of a potent mutagen. documentsdelivered.com This has spurred research into the mechanism of this transformation and the properties of the resulting products. Studies on the nitrosation of the simpler analogue, 4-chloroindole (B13527) , have also been conducted to better understand the properties of the resulting mutagens. nih.gov

Upon nitrosation, particularly under simulated gastric conditions, 4-chloro-6-methoxyindole is converted into 4-chloro-6-methoxy-2-hydroxy-1-nitrosoindolin-3-one oxime . documentsdelivered.com This product is a direct-acting and exceedingly potent mutagen. documentsdelivered.com The formation of this stable α-hydroxy N-nitroso compound is a significant finding in the study of nitrosated indoles. documentsdelivered.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Indole, 4-chloro-6-methoxy-1-nitroso- | Not available | C9H7ClN2O2 | 210.62 |

| 4-chloro-6-methoxyindole | 93490-31-4 | C9H8ClNO | 181.62 |

| 4-chloroindole | 25235-85-2 | C8H6ClN | 151.59 |

| 4-chloro-6-methoxy-2-hydroxy-1-nitrosoindolin-3-one oxime | Not available | C9H8ClN3O4 | 257.64 |

| 4-chloro-2-hydroxy-1-nitrosoindolin-3-one oxime | Not available | C8H6ClN3O3 | 227.61 |

| 4-formylindazole | Not available | C8H6N2O | 146.15 |

Note: Data for some compounds, particularly transient intermediates, may not be available in public databases.

Research Gaps and Future Directions in 1H-Indole, 4-chloro-6-methoxy-1-nitroso- Research

A significant research gap exists in the direct characterization of 1H-Indole, 4-chloro-6-methoxy-1-nitroso- . The available literature primarily focuses on its precursor, 4-chloro-6-methoxyindole , and the subsequent, more stable mutagenic product, 4-chloro-6-methoxy-2-hydroxy-1-nitrosoindolin-3-one oxime . documentsdelivered.comnih.gov This suggests that the title compound is a transient intermediate that readily rearranges under the reaction conditions.

Future research could be directed towards:

Isolation and Characterization: Developing experimental conditions that would allow for the isolation and detailed spectroscopic characterization (NMR, Mass Spectrometry, IR) of 1H-Indole, 4-chloro-6-methoxy-1-nitroso- to confirm its structure and understand its intrinsic properties.

Mechanistic Studies: Performing detailed kinetic and computational studies to elucidate the precise mechanism of the rearrangement from the initial 1-nitrosoindole to the final oxime product.

Comparative Studies: Expanding the investigation to a wider range of substituted indoles to build a more comprehensive understanding of how different substituents influence the stability and reactivity of the corresponding 1-nitrosoindoles.

Properties

CAS No. |

147359-16-8 |

|---|---|

Molecular Formula |

C9H7ClN2O2 |

Molecular Weight |

210.62 g/mol |

IUPAC Name |

4-chloro-6-methoxy-1-nitrosoindole |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-6-4-8(10)7-2-3-12(11-13)9(7)5-6/h2-5H,1H3 |

InChI Key |

HNWPQXPOZZPLHZ-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=CN2N=O)C(=C1)Cl |

Canonical SMILES |

COC1=CC2=C(C=CN2N=O)C(=C1)Cl |

Other CAS No. |

147359-16-8 |

Synonyms |

NITROSATED4-CHLORO-6-METHOXYINDOLE |

Origin of Product |

United States |

Mechanistic Investigations of 1 Nitrosation Reactions in Indole Systems

Proposed Reaction Mechanisms for N-Nitrosation of Indoles

The N-nitrosation of indoles, leading to the formation of a nitroso group at the N-1 position, can proceed through several proposed mechanistic pathways. The predominant mechanism often depends on the specific reaction conditions, the nature of the nitrosating agent, and the substitution pattern of the indole (B1671886) ring.

The most commonly accepted mechanism for N-nitrosation involves the electrophilic attack of a nitrosating agent on the nitrogen atom of the indole ring. The indole nitrogen, with its available lone pair of electrons, acts as a nucleophile. In acidic media, nitrous acid (HNO₂) can generate various electrophilic nitrosating species, such as the nitrosonium ion (NO⁺), dinitrogen trioxide (N₂O₃), or nitrosyl halides. studypug.com The general scheme involves the attack of the indole nitrogen on the electrophile, followed by deprotonation to yield the N-nitrosoindole product.

Studies have also investigated nitrosation using nitroxyl (B88944) (HNO) donors like Angeli's salt. In these cases, the reaction is proposed to proceed via an electrophilic attack of HNO on the indole nitrogen. researchgate.netyoutube.comrsc.org This initial attack is then followed by a subsequent reaction of an intermediate with oxygen to form the final N-nitroso product. The pyrrole (B145914) ring of indole is generally electron-rich, making it susceptible to electrophilic attack; however, direct attack on the nitrogen atom is a key step for N-nitrosation. nih.gov

Alternative to the electrophilic pathway, radical mechanisms for the nitrosation and nitration of indoles have been developed. libretexts.org For instance, the use of sodium nitrite (B80452) (NaNO₂) with an oxidant like potassium persulfate (K₂S₂O₈) can generate nitrogen dioxide radicals (•NO₂) under mild, non-acidic conditions. libretexts.org These radical species can then react with the indole nucleus. While this method has been shown to be effective for C3-nitration of free (NH)-indoles, it leads to 3-nitrosoindoles in N-methyl indoles. libretexts.org The involvement of radical intermediates provides a pathway that is mechanistically distinct from the classical acid-catalyzed electrophilic substitution. studypug.comresearchgate.net Such radical reactions can be initiated under thermal conditions or through photoredox catalysis, expanding the toolkit for modifying indole scaffolds. atlantis-press.com

The pathway to the final N-nitrosoindole product can involve several key intermediary species. When nitrosation occurs at the C-3 position of the indole ring, a 3-nitrosoindole is formed. This species exists in tautomeric equilibrium with its corresponding oxime form. nih.gov These intermediates can be reactive and may undergo further reactions, such as condensation with other indole molecules. nih.gov

In the mechanism involving nitroxyl (HNO), an intermediary hydroxylamine (B1172632) derivative is proposed. researchgate.netyoutube.comrsc.org Following the initial electrophilic attack by HNO on the indole nitrogen, a 1-hydroxy-1H-indole derivative is formed. This intermediate is then oxidized, typically by molecular oxygen, to yield the stable N-nitrosoindole. researchgate.netrsc.org Under certain conditions, particularly with different substitution patterns, the nitrosation of indoles can lead to ring-opened oximes as intermediates, which can then rearrange to form other heterocyclic systems like indazoles. chim.it

Kinetic Studies of Indole Nitrosation Reactions

Kinetic investigations of the nitrosation of indoles have revealed atypical behavior compared to other N-nitrosation reactions. Studies on 3-substituted indoles show that the reaction often exists as an equilibrium between the indole reactant, the nitrosating agent, and the 1-nitrosoindole product. rsc.orgyoutube.com This means that the reverse reaction, denitrosation, also occurs under the reaction conditions.

A significant finding from these kinetic studies is the reaction's near-complete insensitivity to the acidity of the medium and the absence of catalysis by common nitrosation catalysts like halides. rsc.orgyoutube.com This is in stark contrast to many N-nitrosation reactions of amines, where the rate is highly dependent on pH and catalyst concentration. The high reactivity of indoles towards nitrosation, even at low acidities, suggests a distinct mechanistic pathway is at play. rsc.orgyoutube.com The rate-determining step in the nitrosation of some substrates is the formation of the nitrosating agent itself, but for reactive substrates like indoles, the attack by the indole may be kinetically significant. researchgate.net

Influence of Substituents (4-Chloro, 6-Methoxy) on Reaction Pathways and Selectivity

The substituents on the benzene (B151609) ring of the indole core have a profound impact on the reactivity and selectivity of nitrosation reactions. In the case of 4-chloro-6-methoxyindole (B43524), the two groups exert opposing electronic effects.

The 6-methoxy group is a strong electron-donating group (EDG) due to its resonance effect (+M). It increases the electron density of the entire indole ring system, including the nitrogen atom. This enhanced nucleophilicity makes the indole more reactive towards electrophiles. studypug.com Generally, electron-donating groups accelerate the rate of N-nitrosation. youtube.com The methoxy (B1213986) group is also an activating group and directs electrophilic aromatic substitution to the ortho and para positions (relative to itself), which in this case would be the 5 and 7 positions of the indole ring. libretexts.org However, for N-nitrosation, its primary effect is the activation of the entire molecule towards electrophilic attack at the nitrogen.

Interactive Table: Expected Influence of Substituents on Indole Nitrosation

| Substituent | Position | Electronic Effect | Effect on Ring Reactivity | Expected Impact on N-Nitrosation Rate |

|---|---|---|---|---|

| Methoxy | 6 | Electron-Donating (Resonance) | Activating | Increase |

Mechanistic Divergence in Nitrosation/Nitration Processes

Nitrosation and nitration, while both involving electrophilic species derived from nitrogen oxides, are distinct processes that can lead to different products. Nitration typically employs stronger acidic conditions and more powerful electrophiles (like the nitronium ion, NO₂⁺) to install a nitro (-NO₂) group. Nitrosation uses milder reagents to introduce a nitroso (-NO) group.

For indoles, the site of reaction can diverge based on conditions and substitution. Unsubstituted (NH)-indoles preferentially undergo electrophilic attack at the C-3 position. nih.gov However, if the C-3 position is blocked by a substituent, electrophilic attack, including nitrosation, is often directed to the N-1 position. nih.gov Radical conditions can also lead to different selectivity. For example, a radical reaction using NaNO₂/K₂S₂O₈ leads to C3-nitration in free indoles but C3-nitrosation in N-substituted indoles. libretexts.org This highlights how a subtle change in the substrate or reaction conditions can diverge the mechanistic pathway and the final product, yielding either a C-nitro, C-nitroso, or N-nitrosoindole.

Advanced Spectroscopic and Computational Characterization of 1h Indole, 4 Chloro 6 Methoxy 1 Nitroso

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1H-Indole, 4-chloro-6-methoxy-1-nitroso-, ¹H and ¹³C NMR, along with advanced 2D NMR techniques, are essential for assigning the specific resonances of the indole (B1671886) ring and its substituents.

The ¹H NMR spectrum of 1H-Indole, 4-chloro-6-methoxy-1-nitroso- is expected to exhibit distinct signals corresponding to the protons on the indole nucleus and the methoxy (B1213986) group. The introduction of a nitroso group at the N-1 position significantly influences the chemical shifts of the indole protons, generally causing a downfield shift due to its electron-withdrawing nature.

The protons on the pyrrole (B145914) ring, H-2 and H-3, are anticipated to be doublets, coupling with each other. The protons on the benzene (B151609) ring, H-5 and H-7, would appear as singlets or narrow doublets depending on the long-range couplings. The methoxy group protons will present as a sharp singlet. The predicted chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing chloro group and the electron-donating methoxy group.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.5 - 7.8 | d |

| H-3 | 6.6 - 6.9 | d |

| H-5 | 7.0 - 7.2 | s |

| H-7 | 7.3 - 7.5 | s |

| -OCH₃ | 3.8 - 4.0 | s |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indole ring are influenced by the attached substituents. The N-nitrosation is expected to shift the resonances of the adjacent carbons, C-2 and C-7a, to a lower field. The carbon atom attached to the chlorine (C-4) will be deshielded, while the carbon attached to the methoxy group (C-6) will be significantly shielded. The methoxy carbon will appear in the typical region for such functional groups. researchgate.netchemicalbook.com

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 125 - 130 |

| C-3 | 105 - 110 |

| C-3a | 130 - 135 |

| C-4 | 120 - 125 |

| C-5 | 95 - 100 |

| C-6 | 155 - 160 |

| C-7 | 110 - 115 |

| C-7a | 135 - 140 |

| -OCH₃ | 55 - 60 |

To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques are employed. youtube.comuvic.cayoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. researchgate.netresearchgate.net A cross-peak between the signals assigned to H-2 and H-3 would confirm their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. uvic.cayoutube.com It would be used to definitively link the proton signals of H-2, H-3, H-5, H-7, and the methoxy group to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. uvic.cayoutube.com This is particularly useful for identifying quaternary carbons (C-3a, C-4, C-6, and C-7a) by observing their correlations with nearby protons. For instance, the H-2 proton would show a correlation to C-3 and C-3a, while the H-5 proton would show correlations to C-4, C-6, and C-7. The methoxy protons would show a strong correlation to C-6, confirming the position of this substituent.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net

The presence of the nitroso group is readily confirmed by a characteristic strong absorption band corresponding to the N=O stretching vibration. For N-nitroso compounds, this band typically appears in the region of 1430-1530 cm⁻¹. srce.hrpw.edu.pl The exact position can be influenced by the electronic environment of the indole ring.

The FT-IR spectrum will also display several bands characteristic of the substituted indole ring. These include:

C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. researchgate.net

C=C stretching: Aromatic C=C stretching vibrations within the indole ring typically result in multiple bands in the 1450-1620 cm⁻¹ region. researchgate.net

C-N stretching: The stretching vibration of the C-N bonds within the indole ring usually appears in the 1200-1350 cm⁻¹ range.

C-O stretching: The ether linkage of the methoxy group will show a characteristic strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |

| C=C Aromatic Stretch | 1580 - 1620 | Medium-Strong |

| N=O Stretch | 1480 - 1520 | Strong |

| C-N Stretch | 1300 - 1350 | Medium |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1060 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns. For 1H-Indole, 4-chloro-6-methoxy-1-nitroso-, the molecular formula is C₉H₇ClN₂O₂. The introduction of a nitroso group to the precursor, 4-chloro-6-methoxy-1H-indole, increases the molecular weight. nih.govuni.luscbt.com

The mass spectrum of an N-nitroso compound is characterized by specific fragmentation pathways. A prominent feature in the mass spectra of many N-nitrosamines is the loss of the nitroso group (•NO), corresponding to a mass difference of 30 amu. osti.govnih.gov Another common fragmentation involves the loss of a hydroxyl radical (•OH) via rearrangement, leading to an M-17 peak, or the loss of NOH, resulting in an M-31 peak. nih.govresearchgate.net

Table 1: Predicted Mass Spectrometry Data for 1H-Indole, 4-chloro-6-methoxy-1-nitroso-

| Ion | Predicted m/z | Description |

| [C₉H₇ClN₂O₂]⁺ | 210.0 | Molecular Ion [M]⁺ |

| [C₉H₇ClNO]⁺ | 180.0 | Loss of •NO |

| [C₉H₆ClNO]⁺ | 179.0 | Loss of •NOH |

Note: The m/z values are nominal and would be confirmed by high-resolution mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of N-nitroso compounds typically exhibits two characteristic absorption bands. pw.edu.plresearchgate.net

The first is a high-intensity band, usually found in the 230-240 nm region, which is attributed to a π → π* transition within the conjugated system. The second is a lower-intensity band at longer wavelengths, typically between 330 and 370 nm, corresponding to an n → π* transition involving the non-bonding electrons of the nitroso group. pw.edu.plresearchgate.netresearchgate.net The substituents on the indole ring, namely the electron-withdrawing chloro group and the electron-donating methoxy group, are expected to influence the precise wavelengths and intensities of these absorptions.

Table 2: Predicted UV-Vis Absorption Data for 1H-Indole, 4-chloro-6-methoxy-1-nitroso-

| Predicted λmax (nm) | Type of Transition | Associated Chromophore |

| ~235 | π → π | Indole ring and nitroso group |

| ~350 | n → π | Nitroso group |

Computational Chemistry Approaches for Molecular Analysis

In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for predicting and understanding the properties of molecules like 1H-Indole, 4-chloro-6-methoxy-1-nitroso-.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For 1H-Indole, 4-chloro-6-methoxy-1-nitroso-, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G**), would be used to determine the molecule's optimized geometry. mdpi.comdocumentsdelivered.com This would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. Furthermore, DFT calculations would yield information about the distribution of electron density, highlighting the electronic effects of the chloro, methoxy, and nitroso substituents on the indole framework.

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters. mdpi.com Time-dependent DFT (TD-DFT) is a common method for calculating excited states and predicting UV-Vis absorption spectra. nih.gov By simulating the electronic transitions, TD-DFT can corroborate the predicted λmax values from empirical observations of related compounds and provide a more detailed understanding of the orbitals involved in each transition. Similarly, other quantum mechanical methods can be employed to predict vibrational frequencies, which would correspond to an infrared (IR) spectrum, and nuclear magnetic resonance (NMR) chemical shifts.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 1H-Indole, 4-chloro-6-methoxy-1-nitroso-, the HOMO is expected to be located primarily on the electron-rich indole ring, influenced by the electron-donating methoxy group. The LUMO is anticipated to be associated with the electron-withdrawing nitroso group and the chloro-substituted part of the benzene ring moiety.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and electronic excitation energy. Substituents that decrease the HOMO-LUMO gap generally lead to a red-shift in the UV-Vis spectrum. rsc.org The combination of electron-donating (methoxy) and electron-withdrawing (chloro, nitroso) groups on the indole scaffold suggests a relatively small HOMO-LUMO gap, implying potential reactivity.

Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of chemical bonds and non-covalent interactions within the molecule.

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most nucleophilic and electrophilic sites in a molecule. wikipedia.org For 1H-Indole, 4-chloro-6-methoxy-1-nitroso-, the Fukui function analysis would be crucial for predicting its chemical behavior. researchgate.netacs.orgfaccts.de It is expected that the nitrogen atom of the nitroso group and potentially the carbon atoms of the indole ring would be susceptible to nucleophilic attack, while the oxygen atom of the nitroso group and the π-system of the indole ring would be prone to electrophilic attack. This type of analysis is particularly relevant for understanding the potential genotoxicity of N-nitroso compounds, which can arise from the transfer of the nitroso group to nucleophilic sites on biological macromolecules. nih.gov

Chemical Reactivity and Transformation Pathways of 1h Indole, 4 Chloro 6 Methoxy 1 Nitroso

Reactions of the 1-Nitroso Group

The N-nitroso group is a versatile functional group known to participate in a wide array of chemical transformations. ucl.ac.uk It can act as an electrophile, participate in cycloaddition reactions, and undergo oxidation or reduction. For 1-nitrosoindoles, the reactivity is centered on the nitrogen-nitrogen-oxygen system, making it a key handle for synthetic modifications.

Oxidation Reactions to Nitro Derivatives

The oxidation of a nitroso group (-NO) to a nitro group (-NO₂) is a fundamental transformation in organic synthesis. This conversion is typically achieved using various oxidizing agents. For N-nitroso compounds, this reaction provides a pathway to N-nitro derivatives.

Common oxidizing agents for converting nitroso compounds to their nitro counterparts include ozone, peroxyacids (like peracetic acid), and sodium perborate. google.commdpi.comorganic-chemistry.org The reaction generally involves the direct oxidation of the nitrogen atom of the nitroso group. For instance, the oxidation of anilines to nitroarenes is proposed to proceed through a nitroso intermediate which is then further oxidized to the final nitro product. mdpi.com A method using ozone in glacial acetic acid has been reported for the oxidation of nitroso compounds to nitro compounds. google.com

Table 1: General Conditions for Oxidation of Nitroso Compounds

| Oxidant | Substrate Type | Conditions | Product | Reference |

| Ozone (O₃) | General Nitroso Compounds | Glacial Acetic Acid, 0-75 °C | Nitro Compounds | google.com |

| Peroxyacids | Aromatic Amines (via Nitroso intermediate) | Varies | Nitroarenes | mdpi.com |

| Sodium Perborate (SPB) | Anilines (via Nitroso intermediate) | Acetic Acid, 50-55 °C | Nitroarenes | mdpi.com |

Applying this to 1H-Indole, 4-chloro-6-methoxy-1-nitroso-, treatment with a suitable oxidizing agent like ozone or a peroxyacid would be expected to yield 1H-Indole, 4-chloro-6-methoxy-1-nitro-.

Reduction Reactions to Aminoindoles

The reduction of the 1-nitroso group provides a direct route to the corresponding 1-aminoindole. This transformation is valuable for introducing a nitrogen substituent that can be further functionalized. A variety of reducing agents can be employed for this purpose.

Commonly used methods for the reduction of nitroso groups include the use of metals in acidic media, such as zinc in the presence of an acid (Zn, H+), which can reduce the nitroso group to a hydroxylamine (B1172632) (-NHOH) or further to an amine (-NH2). ucl.ac.uk Another highly efficient and selective method for the reduction of related nitroarenes, which proceeds through a nitroso intermediate, utilizes iron powder and water under mechanochemical conditions. rsc.org This green chemistry approach has been shown to be effective for a wide range of substrates. rsc.org The reduction of 1H-Indole, 4-chloro-6-methoxy-1-nitroso- would thus be expected to produce 1-amino-4-chloro-6-methoxy-1H-indole.

Table 2: General Conditions for Reduction of Nitroso Compounds

| Reagent | Substrate Type | Conditions | Product | Reference |

| Zinc (Zn), Acid (H⁺) | General Nitroso Compounds | Acidic medium | Hydroxylamine and/or Amine | ucl.ac.uk |

| Iron Powder, Water | Nitroarenes (via Nitroso intermediate) | Mechanochemical (ball milling) | Anilines (Amines) | rsc.org |

Nitroso Diels-Alder Reactions and Cycloadditions with Dienes

The nitroso group is an excellent dienophile in the Diels-Alder reaction, a powerful tool for forming six-membered heterocyclic rings. nih.govlibretexts.org In a nitroso Diels-Alder (NDA) reaction, the N=O double bond of the nitroso compound reacts with a conjugated diene in a [4+2] cycloaddition to yield a 1,2-oxazine derivative. nih.govrsc.org This reaction is known for its high atom economy, mild reaction conditions, and compatibility with various functional groups. nih.gov

The reactivity in NDA reactions is influenced by the electronic nature of both the nitroso compound and the diene. Electron-withdrawing groups on the dienophile (the nitroso compound) and electron-donating groups on the diene generally accelerate the reaction. libretexts.org The reaction of 1H-Indole, 4-chloro-6-methoxy-1-nitroso- with a diene like cyclopentadiene (B3395910) or thebaine would lead to the formation of a bicyclic oxazine (B8389632) adduct. nih.gov The use of N-acyl-1,2-dihydropyridines as non-symmetrical dienes in NDA reactions has also been explored, leading to diverse heterocyclic scaffolds. nih.govmdpi.com

Table 3: Examples of Nitroso Diels-Alder Reactions

| Nitroso Compound Type | Diene | Product Type | Reference |

| Acyl Nitroso | Thebaine | Oxazine Adduct | nih.gov |

| Nitrosoarene | Thebaine | Oxazine Adduct | nih.gov |

| Iminonitroso | Ergosterol, Leucomycin A7 | Oxazine Adduct | nd.edu |

| General Nitroso | N-acyl-1,2-dihydropyridines | Bicyclic Oxazine Adducts | nih.govmdpi.com |

Nitroso Ene Reactions

The nitroso ene reaction is another significant transformation of nitroso compounds, involving the reaction with an alkene that possesses an allylic hydrogen. ucl.ac.uknd.edu This reaction is mechanistically related to the Alder ene reaction and results in the formation of an N-allylhydroxylamine. The reaction proceeds through a cyclic transition state where the nitroso group acts as the "enophile". ucl.ac.ukresearchgate.net

An intramolecular iron-catalyzed version of the nitroso ene reaction has been developed for nitroarenes, which are reduced in situ to nitrosoarenes before undergoing the ene reaction. chemrxiv.org This method allows for the synthesis of various N-heterocycles. chemrxiv.org For 1H-Indole, 4-chloro-6-methoxy-1-nitroso-, an intermolecular reaction with an alkene like propene would be expected to yield the corresponding N-allyl-N-(4-chloro-6-methoxy-1H-indol-1-yl)hydroxylamine. The regioselectivity and stereoselectivity of the reaction are key aspects studied in this field. nd.eduresearchgate.net

Table 4: Features of the Nitroso Ene Reaction

| Reactant 1 | Reactant 2 | Key Feature | Product | Reference |

| Nitroso Compound | Alkene (with allylic H) | C-N and O-H bond formation, C=C bond shift | N-Allylhydroxylamine | ucl.ac.uknd.edu |

| Nitroarene (in situ reduction) | Alkene (intramolecular) | Iron-catalyzed, forms N-heterocycles | Benzoxazines, Tetrahydroquinolines | chemrxiv.org |

Nitroso Aldol (B89426) Reactions

The nitroso aldol reaction involves the reaction of a nitroso compound with an enol or enolate of a carbonyl compound. ucl.ac.ukcsic.es This reaction is a valuable method for the α-functionalization of carbonyls, leading to the formation of either α-hydroxyamino or α-aminoxy carbonyl derivatives. The regioselectivity of the attack is a critical aspect; attack at the nitrogen atom of the nitroso group leads to α-hydroxyamino products (N-adducts), while attack at the oxygen atom results in α-aminoxy products (O-adducts). csic.es

The outcome often depends on the nature of the nitroso compound and the reaction conditions, including the use of catalysts. csic.esresearchgate.net Asymmetric variants of the nitroso aldol reaction, employing chiral catalysts, have been developed to produce optically active products with high enantioselectivity. csic.esresearchgate.net For 1H-Indole, 4-chloro-6-methoxy-1-nitroso-, reaction with the enolate of a ketone would provide access to α-functionalized indole (B1671886) derivatives.

Table 5: Regioselectivity in Nitroso Aldol Reactions

| Nucleophile | Electrophile (Nitroso Cmpd) | Attack Site | Product Type | Reference |

| Enolate | Nitrosoarene | Nitrogen | α-Hydroxyamino Carbonyl | csic.es |

| Enolate | Nitrosoarene | Oxygen | α-Aminoxy Carbonyl | csic.es |

| Tin Enolate | Nitrosobenzene | Oxygen (with Ag catalyst) | α-Aminoxy Ketone | csic.es |

| Alkenyl Trifluoroacetate | Nitrosoarene | Nitrogen (with Ag catalyst) | α-Hydroxyamino Ketone | researchgate.net |

Transnitrosation Reactions

Transnitrosation is the transfer of a nitroso group from one molecule to another. This process is particularly well-studied for S-nitrosothiols (RSNOs), which can readily transfer the NO⁺ moiety to other thiols or nucleophiles. nih.govnih.govrsc.org The rate of this transfer is often dependent on the pKa of the accepting thiol and the pH of the medium. nih.govrsc.org

While much of the literature focuses on S-transnitrosation, the concept extends to other nitroso compounds. N-nitrosoindoles can also act as nitroso group donors. nih.gov For example, N-1-nitroso derivatives of indole compounds have been shown to damage DNA through transnitrosation reactions. nih.gov Therefore, 1H-Indole, 4-chloro-6-methoxy-1-nitroso- could potentially transfer its nitroso group to various nucleophiles, such as thiols (e.g., cysteine, glutathione) or secondary amines, especially under physiological conditions. nih.gov

Table 6: Examples of Transnitrosation Reactions

| NO Donor | NO Acceptor | Key Observation | Reference |

| S-Nitrosoglutathione (GSNO) | Thiols (e.g., Cysteine) | Rate is pH-dependent | nih.gov |

| S-Nitroso-N-acetylpenicillamine | Thioglycolic acid | Rapid NO transfer at pH > 8 | rsc.org |

| N-1-nitrosoindoles | DNA bases | DNA damage via deamination | nih.gov |

Reactivity of the Indole Ring System

The indole ring is an aromatic heterocyclic system that possesses a high degree of reactivity, particularly towards electrophiles. However, the presence of the N-nitroso group in 1H-Indole, 4-chloro-6-methoxy-1-nitroso- significantly modifies the typical reactivity of the indole nucleus.

Electrophilic Aromatic Substitution (EAS) on the Indole Moiety

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, including indoles. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The indole ring is generally electron-rich and readily undergoes EAS, with a preference for substitution at the C3 position. However, the introduction of a nitroso group at the N1 position dramatically alters this reactivity.

The N-nitroso group is strongly electron-withdrawing, which deactivates the indole ring towards electrophilic attack. This deactivation makes electrophilic aromatic substitution on 1H-Indole, 4-chloro-6-methoxy-1-nitroso- significantly more challenging compared to its N-unsubstituted precursor, 4-chloro-6-methoxyindole (B43524).

Should an EAS reaction occur, the regioselectivity would be governed by the combined directing effects of the chloro and methoxy (B1213986) substituents, as well as the deactivating influence of the N-nitroso group.

N-Alkylation of the Indole Nitrogen

Direct N-alkylation of the indole nitrogen in 1H-Indole, 4-chloro-6-methoxy-1-nitroso- is not a feasible reaction pathway. The nitrogen atom is already part of the N-nitroso functional group, precluding the addition of an alkyl group. N-alkylation of indoles typically requires a free N-H bond, which can be deprotonated to form a nucleophilic anion that subsequently reacts with an alkylating agent. researchgate.netnih.gov

For N-alkylation to occur on this specific molecule, the N-nitroso group would first need to be removed through a denitrosation reaction to regenerate the N-H of the indole.

Rearrangement Reactions (e.g., Ring Expansion to Indazoles)

A significant transformation pathway for N-nitrosoindoles involves rearrangement reactions, particularly ring expansion to form indazoles. The nitrosation of indoles can lead to the formation of indazole-3-carboxaldehydes in high yields, proceeding through ring-opened oxime intermediates. researchgate.net This process represents a C to N atom swap within the heterocyclic core. researchgate.net

In the specific case of the precursor, 4-chloro-6-methoxyindole, its nitrosation leads to the formation of a stable α-hydroxy N-nitroso compound, namely 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime. nih.gov This intermediate can then rearrange to form an aromatic diazonium ion, which is a key step in the pathway towards other heterocyclic systems. nih.gov The formation of indazoles from various substituted hydrazones and other precursors is a well-established synthetic route. mdpi.comorganic-chemistry.orgnih.gov

Influence of Chloro and Methoxy Substituents on Reactivity and Regioselectivity

The methoxy group at the C6 position is a strong electron-donating group through resonance, making it an activating group for EAS and an ortho-, para-director. acs.org

In the context of electrophilic aromatic substitution on the benzene (B151609) portion of the indole, the directing effects of these two substituents would be additive. The positions ortho and para to the methoxy group are C5 and C7. The positions ortho and para to the chloro group are C3 and C5. Therefore, any potential electrophilic attack would be strongly directed towards the C5 and C7 positions, with C5 being particularly favored due to the combined directing influence of both the chloro and methoxy groups. However, the strong deactivating effect of the N-nitroso group would likely inhibit such reactions. sci-hub.se The steric hindrance from substituents can also play a role in directing the outcome of reactions. acs.org

The electronic properties of these substituents also influence the stability and subsequent reactions of intermediates, such as the rearrangement to indazoles. nih.gov

Dimerization Pathways of N-Nitrosoindoles

The formation of dimers is a known side reaction that can occur during the nitrosation of indoles. researchgate.net This dimerization can compete with the desired nitrosation and subsequent rearrangement pathways. While the specific dimerization pathway for 1H-Indole, 4-chloro-6-methoxy-1-nitroso- is not detailed in the provided search results, general pathways for N-nitroso compound formation and their side reactions have been studied. sci-hub.sesemanticscholar.orgresearchgate.net Dimerization can occur through various mechanisms, often involving radical intermediates or intermolecular reactions between two N-nitrosoindole molecules.

Interactions with Biomolecules and Genotoxic Mechanisms of N Nitrosoindoles

Chemical Interactions with Biological Nucleophiles

N-nitrosoindoles are reactive towards various biological nucleophiles. The primary mode of interaction involves the transfer of the nitroso moiety, a process known as transnitrosation. researchgate.netnih.gov

While direct studies on the interaction of 1H-Indole, 4-chloro-6-methoxy-1-nitroso- with glutathione (B108866) (GSH) are limited, research on the downstream products of N-nitrosoindole activity provides significant insights. Oxanine, a DNA lesion formed from the interaction of N-nitrosoindoles with guanine (B1146940), is known to react with the thiol group of the endogenous tripeptide glutathione. acs.orgnih.gov This interaction leads to the formation of covalent adducts. acs.orgnih.gov

Two primary reaction products have been characterized based on spectroscopic data: a thioester and an amide adduct. acs.orgnih.gov Interestingly, the oxidized form of glutathione, the disulfide GSSG, also reacts with oxanine to form the thioester adduct. acs.orgnih.gov These reactions with both GSH and GSSG can occur with oxanine present in calf thymus DNA, suggesting a potential pathway for the formation of DNA-protein cross-links in a cellular environment. acs.orgnih.gov

| Reactant | Target Biomolecule | Resulting Adducts |

|---|---|---|

| Oxanine (from N-nitrosoindole action) | Glutathione (GSH) | Thioester Adduct, Amide Adduct |

| Oxanine (from N-nitrosoindole action) | Glutathione Disulfide (GSSG) | Thioester Adduct |

Mechanisms of DNA Modification by N-Nitrosoindoles

Studies investigating the reactions of model N-nitrosoindoles with purine (B94841) nucleotides at physiological pH have revealed a consistent pattern of DNA modification. researchgate.netnih.gov These findings suggest that the genotoxicity of compounds like 1H-Indole, 4-chloro-6-methoxy-1-nitroso- arises from specific, non-alkylating damage to DNA bases. researchgate.netnih.gov The initial step for all subsequent modifications is rationalized as a transnitrosation from the N-nitrosoindole to a nucleophilic site on a purine base. researchgate.netnih.gov

The central mechanism of N-nitrosoindole-induced genotoxicity is the transfer of its nitroso group to nucleophilic sites on DNA's purine bases (adenine and guanine). researchgate.netnih.govsemanticscholar.org This transnitrosation event is the precursor to several forms of DNA damage. researchgate.net Unlike many other genotoxic N-nitroso compounds that act by alkylating DNA, N-nitrosoindoles initiate damage through this distinct pathway. nih.gov Guanine residues, in particular, appear to be a primary target for this modification when DNA is treated with model N-nitrosoindoles. nih.gov

A major consequence of the nitroso group transfer to purine bases is the destabilization and subsequent cleavage of the N-glycosidic bond that links the base to the deoxyribose sugar backbone of DNA. researchgate.net This process, known as depurination, results in the release of the corresponding purine base, leaving an abasic site in the DNA strand. researchgate.netnih.govnih.gov This pathway, initiated by transnitrosation to the N-7 atom of guanine, is considered the most significant modification pathway in some contexts, such as the reaction of 1-nitrosoindole-3-acetonitrile (B1194388) (NIAN) with calf thymus DNA. nih.gov

A second critical pathway of DNA damage involves the deamination of purine bases, a process that is coupled with depurination. researchgate.netnih.gov Deamination is the removal of an exocyclic amino group from the DNA base. In this pathway, the initial transnitrosation leads to the conversion of:

Adenine to Hypoxanthine (B114508) researchgate.netnih.gov

Guanine to Xanthine researchgate.netnih.govnih.gov

These modified bases are then released from the DNA backbone. researchgate.netnih.gov

A third, distinct pathway of modification occurs specifically in reactions with 2'-deoxyguanosine (B1662781) monophosphate (dGMP). researchgate.netnih.gov This pathway leads to the formation of novel nucleotide analogues. researchgate.netnih.govnih.gov The key products identified are:

2'-deoxyoxanosine (B1217319) monophosphate , a novel nucleotide formed from the reaction with dGMP. researchgate.netnih.gov

Oxanine , the corresponding base product that results from the depurination of 2'-deoxyoxanosine monophosphate. researchgate.netnih.govnih.gov

Oxanine is an intracyclic deamination product of guanine where the N1 nitrogen is replaced by an oxygen atom. researchgate.net The formation of these potentially mutagenic products further highlights the unique genotoxic mechanism of N-nitrosoindoles. researchgate.netnih.govacs.orgnih.gov

| DNA Modification Mechanism | Initial Target | Key Products |

|---|---|---|

| Depurination | Guanine / Adenine | Free Guanine, Free Adenine, Abasic Sites |

| Deamination with Depurination | Adenine | Hypoxanthine |

| Deamination with Depurination | Guanine | Xanthine |

| Analogue Formation | 2'-deoxyguanosine monophosphate | 2'-deoxyoxanosine monophosphate, Oxanine |

Cross-linked Product Formation in Duplex DNA

Detailed studies elucidating the formation of cross-linked products in duplex DNA specifically by 1H-Indole, 4-chloro-6-methoxy-1-nitroso- are not prominently found in existing scientific literature. The genotoxicity of N-nitrosoindoles, as a class of compounds, appears to proceed through mechanisms distinct from those that typically lead to DNA cross-linking.

Research into the reactivity of model N-nitrosoindoles with components of DNA, such as purine nucleotides and 2'-deoxyguanosine, has revealed a primary pathway of transnitrosation. nih.gov In this process, the nitroso group from the N-nitrosoindole is transferred to nucleophilic sites on the purine bases of DNA. nih.gov This mechanism is notably different from the action of many other genotoxic N-nitrosocompounds that are known to function as alkylating agents, which can lead to the formation of DNA adducts and, in some cases, interstrand cross-links. nih.gov

The reaction of N-nitrosoindoles at physiological pH has been observed to yield several products, including:

Depurination to the corresponding purine bases. nih.gov

Deamination, in conjunction with depurination, resulting in hypoxanthine and xanthine. nih.gov

Formation of the novel nucleotide 2'-deoxyoxanosine monophosphate and its subsequent depurination product, oxanine, in reactions with 2'-deoxyguanosine monophosphate. nih.gov

These findings suggest that the genotoxic potential of N-nitrosoindoles is more likely attributable to the mutagenic potential of the products formed via nitroso group transfer rather than through the formation of covalent cross-links between DNA strands. nih.gov

Comparative Analysis of N-Nitrosoindole Reactivity with Other Genotoxic N-Nitrosocompounds

The genotoxic mechanisms of N-nitrosoindoles exhibit significant differences when compared to other classes of N-nitrosocompounds, such as N-nitrosamines and N-nitrosoureas. These differences primarily lie in the nature of their chemical interaction with DNA.

N-Nitrosamines , a widely studied class of carcinogens, typically require metabolic activation to exert their genotoxic effects. nih.gov This activation process, often mediated by cytochrome P450 enzymes, generates reactive electrophilic species, such as diazonium ions. nih.gov These intermediates can then alkylate DNA at various nucleophilic sites, forming DNA adducts like N7-methylguanine, O6-methylguanine, and N3-methyladenine. nih.gov The formation of these adducts can lead to mispairing during DNA replication and is a key step in their carcinogenic activity.

N-Nitrosoureas , particularly chloroethylnitrosoureas, are another class of genotoxic compounds that function as alkylating agents and are known to cause DNA interstrand cross-links. nih.gov These compounds can decompose to form reactive chloroethylating species that initially form a monoadduct with a guanine base. This adduct can then react with a cytosine on the opposite DNA strand, resulting in a covalent interstrand cross-link, which is a highly cytotoxic lesion that can block DNA replication and transcription. nih.gov

In contrast, as previously mentioned, N-nitrosoindoles primarily act via transnitrosation, transferring their nitroso group to DNA bases. nih.gov This leads to the formation of unstable intermediates that can deaminate or depurinate, rather than forming stable alkyl adducts or cross-links. The table below provides a comparative overview of the reactivity and genotoxic outcomes of these different classes of N-nitrosocompounds.

| Feature | N-Nitrosoindoles | N-Nitrosamines | N-Nitrosoureas (e.g., Chloroethylnitrosoureas) |

| Primary Genotoxic Mechanism | Transnitrosation (transfer of NO group) nih.gov | Alkylation (transfer of alkyl group) nih.gov | Alkylation and DNA Cross-linking nih.gov |

| Requirement for Metabolic Activation | Generally not required for transnitrosation nih.gov | Typically required nih.gov | Generally not required for decomposition |

| Primary DNA Lesions | Nitrosated bases, leading to deamination and depurination (e.g., oxanine) nih.gov | Alkylated bases (e.g., O6-alkylguanine, N7-alkylguanine) nih.gov | Monoadducts and Interstrand Cross-links nih.gov |

| Resulting DNA Damage | Base modification, depurination nih.gov | Point mutations, strand breaks nih.gov | Blockage of DNA replication and transcription, apoptosis nih.gov |

This comparative analysis underscores the distinct biochemical pathways through which different N-nitrosocompounds exert their genotoxic effects. While N-nitrosamines and N-nitrosoureas are characterized by their ability to alkylate and, in some cases, cross-link DNA, N-nitrosoindoles appear to primarily induce damage through the transfer of a nitroso group, highlighting a different mode of interaction with genetic material.

Advanced Applications and Future Research Directions in Substituted 1 Nitrosoindole Chemistry

1H-Indole, 4-chloro-6-methoxy-1-nitroso- as a Synthetic Intermediate

The compound 1H-Indole, 4-chloro-6-methoxy-1-nitroso- is a multifaceted synthetic intermediate. The reactivity of this molecule is governed by the interplay of its three key functional components: the N-nitroso group, the electron-donating methoxy (B1213986) group at C6, and the electron-withdrawing chloro group at C4.

The N-nitroso group is a particularly reactive handle. It is known to act as a traceless directing group in transition-metal-catalyzed C-H activation reactions. researchgate.net For instance, syntheses of N-alkyl indoles have been achieved from N-nitrosoanilines, where the nitroso group directs C-H activation before being removed. researchgate.net By analogy, 1H-Indole, 4-chloro-6-methoxy-1-nitroso- could serve as a precursor for regioselective functionalization at the C2 and C7 positions of the indole (B1671886) core.

Furthermore, N-nitrosoindoles are implicated in reactions with various nucleophiles. Studies have shown that N-nitrosoindoles can efficiently transfer their nitroso group to other molecules, such as nucleotides, a process known as transnitrosation. nih.gov This reactivity suggests that the title compound could act as a nitrosating agent under specific conditions. The formation of N-nitrosoindoles can be achieved by reacting the parent indole with nitrosating agents like nitrous acid or nitroxyl (B88944) (HNO) donors such as Angeli's salt. nih.govnih.govacs.org The reaction of HNO with indole derivatives proceeds via an electrophilic attack on the indole nitrogen, followed by reaction with oxygen to yield the N-nitroso product. nih.govacs.orgsoton.ac.uk

The substituents on the benzene (B151609) ring also play a crucial role. The 4-chloro and 6-methoxy groups modulate the electron density of the indole ring, influencing its reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions. This substitution pattern provides a unique electronic environment that can be exploited for further synthetic transformations.

Design and Synthesis of Novel Indole Derivatives from 1-Nitrosoindole Precursors

1-Nitrosoindoles are valuable precursors for the synthesis of a diverse array of indole derivatives. A primary synthetic route involves the reduction of the nitroso group to a hydrazine (B178648) or an amine, which can then be subjected to further chemical modifications. For example, the reduction of a 1-nitrosoindole would yield a 1-aminoindole, a versatile intermediate for constructing fused heterocyclic systems or for introducing N-acyl or N-alkyl groups.

Another key synthetic strategy involves cycloaddition reactions. While the indole core itself is not a typical diene, the N-nitroso group can act as a potent dienophile in hetero-Diels-Alder reactions. wikipedia.org Nitroso compounds are known to be highly reactive dienophiles that react with conjugated dienes to form 1,2-oxazine rings. beilstein-journals.org This opens up pathways to novel, complex heterocyclic structures fused to the indole scaffold. Acylnitroso species, in particular, are highly reactive intermediates that can be generated in situ and trapped via hetero-Diels-Alder or ene reactions, providing access to complex molecules. eurekaselect.comresearchgate.net

Furthermore, the N-nitroso group can participate in 1,3-dipolar cycloadditions. Nitrones, which can be seen as related to nitroso compounds, readily undergo (3+2) cycloadditions with alkenes and alkynes to generate isoxazolidine (B1194047) and isoxazoline (B3343090) rings, respectively. rsc.orgwikipedia.org The development of catalytic, enantioselective 1,3-dipolar cycloadditions of nitrones has expanded the synthetic chemist's toolkit for creating stereochemically complex molecules. rsc.org Applying this logic, a 1-nitrosoindole could potentially be transformed into a nitrone-like intermediate for similar cycloaddition strategies.

Recent synthetic methods have also focused on the direct functionalization of the indole core, moving beyond the traditional C2 and C3 positions. kcl.ac.uk The presence of the chloro and methoxy groups on 1H-Indole, 4-chloro-6-methoxy-1-nitroso- can direct further substitutions to the C5 and C7 positions, enabling the synthesis of highly functionalized and previously inaccessible indole derivatives. kcl.ac.uk

Theoretical and Computational Investigations for Predictive Modeling of Reactivity and Mechanisms

Computational chemistry provides powerful tools for understanding and predicting the reactivity of complex molecules like substituted 1-nitrosoindoles. Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure, stability, and reaction mechanisms of such compounds. rsc.org

DFT calculations can be used to determine key thermodynamic parameters, such as heats of formation (HOF), which indicate the relative stability of different isomers. For example, calculations on various substituted indoles have been performed using isodesmic reactions to achieve accurate HOF values. These calculations help in predicting the most stable products of a reaction.

Frontier Molecular Orbital (FMO) theory, often employed within a DFT framework, is crucial for rationalizing the outcomes of pericyclic reactions like the Diels-Alder reaction. mdpi.com The energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants determine the regioselectivity and stereoselectivity of the cycloaddition. wikipedia.orgmdpi.com For a nitroso compound acting as a dienophile, the FMO interactions would predict which regioisomer is favored upon reaction with a diene. beilstein-journals.orgmdpi.com

Computational studies have also been instrumental in elucidating the complex reactivity of C-nitroso species. rsc.org These compounds exhibit ambiphilic character, reacting with both nucleophiles and electrophiles, and computational models help to unravel the competitive pathways, including cycloadditions, ene reactions, and dimerization. rsc.orgucl.ac.uk Such models can guide synthetic chemists toward optimal conditions for achieving high selectivity. rsc.org

The table below summarizes representative data from computational studies on indole derivatives, illustrating the type of information that can be obtained.

| Compound | Computational Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Indole | B3LYP/6-31G(d) | Heat of Formation (HOF) | 37.2 kcal/mol | |

| 4-Chloro-1H-indole | B3LYP/6-31G(d) | Heat of Formation (HOF) | 29.33 kcal/mol | |

| 4-Nitro-1H-indole | B3LYP/6-31G(d,p) | Heat of Formation (HOF) | 28.3 kcal/mol | |

| 1-(Phenylsulfonyl)indole | B3LYP/6-31G(d) | Dihedral Angle (Indole/Phenylsulfonyl) | 85.4(2)° | mdpi.com |

| 5-Substituted Indoles | DFT (DMol3) | Standard Redox Potentials | Good agreement with experiment | rsc.org |

Exploration of Underexplored Chemical Space in Substituted Nitrosoindoles

The vast majority of research on indole functionalization has historically focused on the C2 and C3 positions of the pyrrole (B145914) ring due to their inherent nucleophilicity. kcl.ac.uk However, there is a growing interest in exploring the "chemical space" of the benzenoid ring (C4, C5, C6, C7) and in developing novel, fused indole scaffolds. kcl.ac.ukmdpi.com Substituted nitrosoindoles like 1H-Indole, 4-chloro-6-methoxy-1-nitroso- are ideal starting points for this exploration.

The development of transition-metal-catalyzed C-H functionalization reactions has opened up new avenues for modifying the benzene portion of the indole core. kcl.ac.uk The directing effect of the N-nitroso group, combined with the electronic influence of the existing chloro and methoxy substituents, can be harnessed to achieve regioselective C-H activation at previously inaccessible positions. This allows for the introduction of new functional groups, leading to libraries of compounds with novel substitution patterns.

Another frontier is the synthesis of complex, polycyclic indole structures. mdpi.com Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are powerful strategies for building molecular complexity rapidly. mdpi.com For example, an acid-catalyzed cascade reaction was recently used to create a novel tetracyclic indole skeleton. mdpi.com The unique reactivity of the 1-nitroso group could be exploited to trigger novel cascade sequences, leading to C3/C4-fused or bridged indole systems that occupy a unique and underexplored area of chemical space.

The concept of indole isosteres, where the indole ring is replaced by a different heterocyclic system with similar properties, is also an active area of research. rsc.org The functionalization methods developed for indoles can be applied to these isosteres, such as 1H-imidazo[1,2-b]pyrazole, to create compounds with potentially improved properties like aqueous solubility. rsc.org The chemistry of substituted nitrosoindoles can thus inspire the development of their isosteric analogues.

Role in Intercellular Signaling and Ecological Balance (General Indole Context)

Beyond its synthetic utility, the parent indole molecule is a crucial signaling molecule in diverse biological systems. rsc.org In microbial communities, indole acts as an intercellular signal, influencing a wide range of physiological processes. rsc.org Produced by over 85 bacterial species, it regulates biofilm formation, drug resistance, plasmid stability, and virulence. rsc.org While it can function like a quorum-sensing molecule, a specific receptor has not yet been definitively identified, and some of its effects may stem from its ability to alter membrane properties. rsc.org

Indole also plays a significant role in the interactions between different species and kingdoms. kcl.ac.uk Many non-indole-producing bacteria, as well as plants and animals, have enzymes that can modify indole, suggesting its importance in ecological balance. rsc.org

In the context of plant biology, indole is a multifaceted compound. It is a key attractant for pollinators, forming part of the floral scent in many plant families. mdpi.com Conversely, it also serves as a precursor for a variety of defensive metabolites, such as benzoxazinoids, that protect plants from herbivores and pathogens. mdpi.com The ability of indole and its derivatives to modulate plant growth and defense systems makes them important molecules in agriculture and ecology. researchgate.netrsc.org This dual role of indole in both attraction and defense highlights its critical function in mediating the delicate balance of plant-insect interactions. mdpi.com

Q & A

Q. What are the optimal synthetic routes for introducing the nitroso group into 4-chloro-6-methoxy-1H-indole?

Methodological Answer: The nitroso group can be introduced via nitrosation reactions under acidic conditions. For example, sodium nitrite (NaNO₂) in HCl or acetic acid at 0–5°C is commonly used. A modified protocol from indole alkylation (e.g., NaH/DMSO as a base under inert atmosphere) can be adapted, substituting the alkyl halide with a nitrosating agent. Reaction monitoring via TLC or HPLC is critical to avoid over-nitrosation .

Q. How can the purity and structural integrity of 4-chloro-6-methoxy-1-nitroso-1H-indole be verified?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., nitroso group at position 1, methoxy at 6, chloro at 4). Compare chemical shifts with analogous nitroso-indoles (e.g., 5-bromo-1-nitroso-1H-indole ).

- HPLC : For purity assessment (≥95% by area normalization).

- Mass Spectrometry (MS) : To validate molecular weight (e.g., ESI-MS in positive ion mode).

Q. What are the key intermediates in synthesizing 4-chloro-6-methoxy-1-nitroso-1H-indole?

Methodological Answer: Critical intermediates include:

- 4-Chloro-6-methoxy-1H-indole : Synthesized via Ullmann coupling or Pd-catalyzed C–H functionalization.

- Nitroso precursor : Generated in situ using tert-butyl nitrite (t-BuONO) or isoamyl nitrite.

- Protected intermediates : Methoxy groups may require protection (e.g., SEM or Boc) during halogenation steps .

Advanced Research Questions

Q. How does the nitroso group influence the electronic properties of the indole ring, and how can this be studied experimentally?

Methodological Answer: The electron-withdrawing nitroso group alters π-electron density, affecting reactivity. Techniques include:

- UV-Vis Spectroscopy : Monitor absorption shifts in polar solvents (e.g., λmax changes in DMSO).

- Cyclic Voltammetry : Compare redox potentials with non-nitroso analogs to assess electron-deficient behavior.

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to map frontier orbitals and electrostatic potentials .

Q. What strategies mitigate decomposition during storage of nitroso-indole derivatives?

Methodological Answer: Nitroso compounds are light- and oxygen-sensitive. Recommended protocols:

- Storage : In amber vials under argon at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis.

- Stabilizers : Add 1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

- Periodic Purity Checks : Use HPLC every 3–6 months to detect degradation products (e.g., oxindole derivatives).

Q. How can contradictions in reported reaction yields for nitroso-indole derivatives be resolved?

Methodological Answer: Variability often arises from:

- Reaction Conditions : Temperature control (±2°C) and reagent purity (e.g., NaNO₂ vs. isoamyl nitrite).

- Catalyst Loadings : Trace metal impurities (e.g., Fe³⁺) in solvents may accelerate side reactions.

- Workup Protocols : Extract nitroso products with dichloromethane instead of ethyl acetate to minimize losses . Reproduce experiments under strictly controlled conditions (e.g., Schlenk line for inert atmosphere) and report detailed procedural metadata.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.